molecular formula C15H24S B6287694 1-(4-Pentylphenyl)propane-2-methyl-2-thiol CAS No. 2737205-41-1

1-(4-Pentylphenyl)propane-2-methyl-2-thiol

Cat. No.: B6287694
CAS No.: 2737205-41-1
M. Wt: 236.4 g/mol
InChI Key: HESFFMFRBHAKFC-UHFFFAOYSA-N
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Description

1-(4-Pentylphenyl)propane-2-methyl-2-thiol is a sulfur-containing organic compound with a unique chemical structure. It has gained significant attention in various fields of research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Pentylphenyl)propane-2-methyl-2-thiol typically involves the reaction of 4-pentylphenylmagnesium bromide with 2-methyl-2-thiopropane. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted with an organic solvent to obtain the desired product.

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Pentylphenyl)propane-2-methyl-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions to form the corresponding thiol or sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

1-(4-Pentylphenyl)propane-2-methyl-2-thiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Pentylphenyl)propane-2-methyl-2-thiol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the thiol group may interact with proteins or enzymes, leading to changes in their activity or function.

Comparison with Similar Compounds

1-(4-Pentylphenyl)propane-2-methyl-2-thiol can be compared with other similar compounds, such as:

    1-(4-Pentylphenyl)propane-2-thiol: Lacks the methyl group at the 2-position.

    1-(4-Pentylphenyl)propane-2-methyl-2-ol: Contains a hydroxyl group instead of a thiol group.

    1-(4-Pentylphenyl)propane-2-methyl-2-amine: Contains an amine group instead of a thiol group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-methyl-1-(4-pentylphenyl)propane-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24S/c1-4-5-6-7-13-8-10-14(11-9-13)12-15(2,3)16/h8-11,16H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESFFMFRBHAKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)CC(C)(C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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